molecular formula C23H25NO2 B4017059 N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide

N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide

Cat. No. B4017059
M. Wt: 347.4 g/mol
InChI Key: FKOJPBXMTMTTCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including condensation, acylation, and specific reactions tailored to introduce or modify functional groups. For instance, in the synthesis of related compounds, methodologies have been developed that showcase the intricate procedures required to achieve target molecules. These processes may involve starting from simple precursors, using catalysts, and employing specific conditions to guide the reaction pathway towards the desired product (Zhou Kai, 2010).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical behavior and potential applications. Techniques such as NMR, IR, UV, and X-ray crystallography are instrumental in characterizing these structures. Studies on related compounds have demonstrated the use of these techniques to confirm molecular configurations, functional groups, and overall molecular architecture (Qiu Rui, 2011).

Chemical Reactions and Properties

Organic molecules can undergo a variety of chemical reactions, including but not limited to, condensation, nucleophilic substitution, and redox reactions. The reactivity is often influenced by the presence of functional groups, steric factors, and electronic characteristics of the molecule. For example, research into compounds with similar structures has shed light on specific phytotoxic properties and mechanisms of action that are not typical of other organic compounds, indicating the importance of molecular structure in determining chemical behavior (R. Altenburger et al., 2006).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystallinity, are essential for understanding their behavior in different environments and for applications in materials science. These properties are influenced by the molecular structure and can be studied through various analytical techniques. Research on related compounds often focuses on determining these physical properties to understand better how the compound interacts with its surroundings (H. Yathirajan et al., 2007).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, are fundamental to its application and handling. Investigating these properties involves looking at the compound's behavior in chemical reactions, its stability under various conditions, and its reactivity towards different reagents. Studies in this area contribute to a comprehensive understanding of the compound's chemical nature and potential reactivity patterns (R. K. Locke & V. Mayer, 1974).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined by factors such as its toxicity, side effects, and interactions with other drugs .

Future Directions

The future directions for research on this compound would depend on its current uses and potential applications. For example, if it were a drug, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-15(2)14-21(26)24-23(18-10-8-16(3)9-11-18)22-19-7-5-4-6-17(19)12-13-20(22)25/h4-13,15,23,25H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOJPBXMTMTTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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